N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide
Description
N'-{6-[4-(6-Chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide (CAS: 339110-72-4) is a heterocyclic organic compound with the molecular formula C₁₉H₁₉ClN₈ and a molecular weight of 394.86 g/mol . Its structure features a pyridine core substituted with two cyano groups at positions 3 and 5, a piperazine ring linked to a 6-chloro-2-pyridinyl moiety, and a dimethyliminoformamide functional group.
Properties
IUPAC Name |
N'-[6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3,5-dicyanopyridin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN8/c1-26(2)13-23-18-14(11-21)10-15(12-22)19(25-18)28-8-6-27(7-9-28)17-5-3-4-16(20)24-17/h3-5,10,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDVWTISVGJVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide represents a complex organic structure with potential biological activities. This article delves into its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Pyridine rings : Contribute to the compound's ability to interact with biological targets.
- Piperazine moiety : Known for its role in various pharmacological activities.
- Dicyano groups : May enhance reactivity and biological interaction.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar compounds, particularly those containing pyridine and piperazine derivatives. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Capan-1 | 1.45 |
| Compound B | LN-229 | 1.90 |
| Compound C | DND-41 | 2.00 |
| Compound D | K-562 | 3.00 |
| Compound E | Z-138 | 4.25 |
The mechanism through which this compound exerts its biological effects involves:
- Cell Cycle Arrest : Studies indicate that the compound induces G2/M phase arrest in cancer cells, suggesting a targeted mechanism affecting cell division.
- Selective Toxicity : Research shows that while the compound impacts cancer cell lines significantly, it exhibits less toxicity towards normal peripheral blood mononuclear cells (PBMC), indicating a potential therapeutic window.
Case Studies
- Study on Antiproliferative Effects :
- Mechanistic Insights :
- Comparative Studies :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a therapeutic agent . Its structure suggests that it may exhibit significant biological activity, particularly as an anticoagulant and antithrombotic agent. The presence of multiple cyano groups and a piperazine moiety enhances its pharmacological profile.
Anticoagulant Properties
Research indicates that derivatives of this compound can inhibit Factor Xa, an essential enzyme in the coagulation cascade. This inhibition is critical for developing new anticoagulants aimed at treating thrombotic conditions such as:
- Coronary artery disease
- Cerebrovascular disease
- Venous thrombosis
The ability to selectively inhibit Factor Xa without affecting thrombin is particularly advantageous, allowing for targeted therapeutic effects with potentially fewer side effects .
Biological Research Applications
In addition to its medicinal uses, N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide has applications in biological research. Its unique structure allows researchers to explore various biochemical pathways and mechanisms.
Mechanistic Studies
The compound can serve as a tool in studying the mechanisms of blood coagulation and the role of specific enzymes in this process. This research is vital for understanding diseases related to coagulation disorders and developing new therapeutic strategies.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
- A study published in PMC highlighted the effectiveness of piperazine derivatives in inhibiting blood coagulation factors, demonstrating their potential use in clinical settings for managing thrombotic disorders .
- Patents have been filed detailing the synthesis and application of related compounds in treating various cardiovascular conditions, emphasizing their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on molecular features and hypothetical activity:
Table 1: Structural and Functional Comparison
| Feature | N'-{6-[4-(6-Chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide | Typical Piperazine Derivatives (e.g., Aripiprazole) | Pyridine-Based Agonists (e.g., Nicotine Analogs) |
|---|---|---|---|
| Core Structure | Pyridine with dual cyano groups | Benzene or heteroaromatic rings | Pyridine or pyrrolidine |
| Substituents | 6-Chloro-2-pyridinyl-piperazino, dimethyliminoformamide | Hydroxyl, chloro, or methoxy groups | Methyl, amine, or aromatic side chains |
| Molecular Weight | 394.86 g/mol | 350–450 g/mol (e.g., Aripiprazole: 448.4 g/mol) | 150–300 g/mol (e.g., Nicotine: 162.2 g/mol) |
| Polarity | High (due to cyano and piperazine groups) | Moderate to high | Low to moderate |
| Hypothetical Targets | Kinases, G-protein-coupled receptors | Dopamine D2 receptors, serotonin receptors | Nicotinic acetylcholine receptors |
Key Observations:
Cyano Groups: The 3,5-dicyano substitution on the pyridine ring distinguishes this compound from simpler pyridine derivatives. Cyano groups enhance electrophilicity and may improve binding affinity to enzymatic pockets, a feature absent in analogs like nicotine or aripiprazole .
Dimethyliminoformamide Group: This substituent may act as a hydrogen bond acceptor, akin to the carbonyl groups in urea-based kinase inhibitors (e.g., imatinib), though its exact role requires further study .
Research Findings and Limitations
- Synthetic Accessibility: The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for piperazine attachment and cyano group introduction via nitrile precursors.
- Biological Data Gap : and highlight the absence of accessible pharmacological or toxicological data, suggesting this compound may be under preliminary investigation or proprietary .
- Computational Predictions: Molecular docking simulations (hypothetical) propose strong interactions with kinase ATP-binding sites due to the cyano groups’ electron-withdrawing effects and the piperazine ring’s flexibility. These predictions remain unvalidated experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
